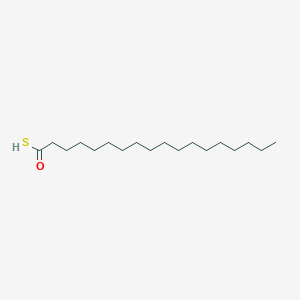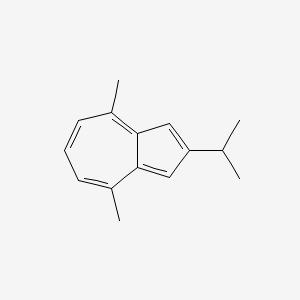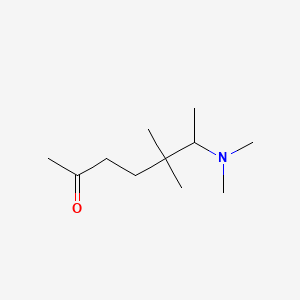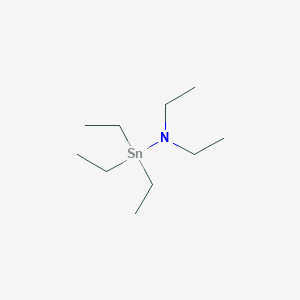
Octadecanethioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanethioic acid, also known as 1-octadecanethiol, is an organic compound with the molecular formula C18H38S. It is a long-chain thiol, which means it contains a sulfur atom bonded to a hydrogen atom and an alkyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Octadecanethioic acid can be synthesized through several methods. One common method involves the reaction of octadecanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the thiol group.
Another method involves the reduction of octadecanethiol disulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of octadecanethiol disulfide. This process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired product.
化学反応の分析
Types of Reactions
Octadecanethioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : this compound can be oxidized to form octadecanethiol disulfide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
-
Reduction: : The reduction of octadecanethiol disulfide to this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : this compound can undergo substitution reactions with various electrophiles. For example, it can react with alkyl halides to form alkylated thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides
Major Products Formed
Oxidation: Octadecanethiol disulfide
Reduction: this compound
Substitution: Alkylated thiols
科学的研究の応用
Octadecanethioic acid has a wide range of applications in scientific research:
-
Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of thiol-functionalized compounds. It is also employed in the preparation of self-assembled monolayers (SAMs) on gold surfaces, which are used in various surface chemistry studies.
-
Biology: : this compound is used in the modification of biomolecules, such as proteins and peptides, to introduce thiol groups. This modification can be useful in studying protein-protein interactions and enzyme activities.
-
Medicine: : In medicinal chemistry, this compound is used as a building block for the synthesis of thiol-containing drugs. These drugs often exhibit enhanced bioavailability and stability.
-
Industry: : this compound is used as a lubricant additive and corrosion inhibitor in the petroleum industry. It is also employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of octadecanethioic acid involves the reactivity of the thiol group. The thiol group can form strong covalent bonds with various metal ions and organic molecules. This reactivity is exploited in the formation of self-assembled monolayers (SAMs) on metal surfaces, where the thiol group binds to the metal, creating a stable and organized layer.
In biological systems, the thiol group can interact with cysteine residues in proteins, leading to the formation of disulfide bonds. This interaction can affect protein structure and function, making this compound a valuable tool in biochemical research.
類似化合物との比較
Octadecanethioic acid can be compared with other long-chain thiols, such as hexadecanethiol and dodecanethiol. These compounds share similar chemical properties but differ in their chain lengths and specific applications.
-
Hexadecanethiol (C16H34S): : This compound has a shorter alkyl chain compared to this compound. It is commonly used in the formation of self-assembled monolayers (SAMs) on gold surfaces and in the modification of nanoparticles.
-
Dodecanethiol (C12H26S): : With an even shorter chain length, dodecanethiol is used in the preparation of thiol-functionalized materials and in surface chemistry studies.
Uniqueness
This compound is unique due to its longer alkyl chain, which provides enhanced hydrophobicity and stability in various applications. Its ability to form stable self-assembled monolayers (SAMs) on metal surfaces makes it particularly valuable in surface chemistry and nanotechnology research.
特性
CAS番号 |
1613-68-9 |
|---|---|
分子式 |
C18H36OS |
分子量 |
300.5 g/mol |
IUPAC名 |
octadecanethioic S-acid |
InChI |
InChI=1S/C18H36OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20) |
InChIキー |
WPNKBSRBPMAEPL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14753564.png)



![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)

![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)

![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)


